molecular formula C21H17ClFN3OS B11453295 N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B11453295
M. Wt: 413.9 g/mol
InChI Key: KHVFRYPFXLQHKJ-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core, which can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.

    Attachment of the Thiophene Ring: The thiophene ring is then attached through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with a thiophene-2-carboxylic acid derivative.

    Formation of the Carboxamide Group: Finally, the carboxamide group is formed through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl chloride: Used as an alkylating agent in the synthesis of various derivatives.

    Piperine: An alkaloid from black pepper with anticancer properties.

Uniqueness

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H17ClFN3OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H17ClFN3OS/c22-15-5-3-6-16(23)14(15)13-26-18-8-2-1-7-17(18)25-20(26)10-11-24-21(27)19-9-4-12-28-19/h1-9,12H,10-11,13H2,(H,24,27)

InChI Key

KHVFRYPFXLQHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCNC(=O)C4=CC=CS4

Origin of Product

United States

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